

Application Note: HPLC Quantification of Fenoterol Impurity A

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Compound of Interest

Compound Name: Fenoterol Impurity A

Cat. No.: B602106

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of **Fenoterol Impurity A** in bulk Fenoterol Hydrobromide, adhering to the European Pharmacopoeia (Ph. Eur.) monograph 0901.^{[1][2]} Fenoterol, a β 2-adrenergic agonist used in the management of asthma, can contain diastereomeric impurities such as Impurity A, which require precise analytical control.^[3] The described method is a stability-indicating, reverse-phase HPLC assay that ensures the accurate separation and quantification of Fenoterol from its related substances.

Introduction

Fenoterol Hydrobromide is a sympathomimetic agent widely used as a bronchodilator.^[3] Like many chiral drugs, its synthesis can result in the formation of stereoisomers, including diastereomers, which may have different pharmacological and toxicological profiles. **Fenoterol Impurity A**, identified as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a specified impurity in the European Pharmacopoeia. Therefore, a validated, high-resolution analytical method is crucial for the quality control of Fenoterol Hydrobromide. This document provides a detailed protocol for the HPLC quantification of **Fenoterol Impurity A**.

Experimental Protocol

This protocol is based on the method for related substances outlined in the European Pharmacopoeia monograph for Fenoterol Hydrobromide.[1][2]

Materials and Reagents

- Fenoterol Hydrobromide Reference Standard (CRS)
- Fenoterol for system suitability CRS (containing impurities A, B, and C)
- Anhydrous disodium hydrogen phosphate
- Potassium dihydrogen phosphate
- Phosphoric acid
- Methanol (HPLC grade)
- Water for chromatography
- Substance to be examined (Fenoterol Hydrobromide sample)

Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	A validated HPLC system with a UV detector.
Stationary Phase	End-capped octadecylsilyl silica gel for chromatography (5 µm particle size).
Column Dimensions	150 mm length x 4.6 mm internal diameter.
Mobile Phase	A mixture of a phosphate buffer and methanol. The buffer is prepared by dissolving 24 g of anhydrous disodium hydrogen phosphate in 1000 mL of water for chromatography, mixing 69 volumes of this solution with 1 volume of a 9 g/L solution of potassium dihydrogen phosphate, and adjusting the pH to 8.5 with phosphoric acid. The final mobile phase is a mixture of 35 volumes of methanol and the prepared buffer. [1] [2]
Flow Rate	1.0 mL/min. [1] [2]
Detection Wavelength	215 nm. [1] [2]
Injection Volume	20 µL. [1] [2]
Column Temperature	Ambient.
Run Time	3 times the retention time of Fenoterol. [1] [2]

Preparation of Solutions

- Test Solution: Dissolve 6.0 mg of the Fenoterol Hydrobromide sample in water and dilute to 5.0 mL with water.[\[1\]](#)[\[2\]](#)
- Reference Solution (a): Dilute 1.0 mL of the test solution to 25.0 mL with water.[\[1\]](#)[\[2\]](#)
- Reference Solution (b): Dilute 2.5 mL of reference solution (a) to 100.0 mL with water.[\[1\]](#)[\[2\]](#)
- Reference Solution (c) - System Suitability: Dissolve the contents of a vial of Fenoterol for system suitability CRS (containing impurities A, B, and C) in 1 mL of water.[\[1\]](#)[\[2\]](#)

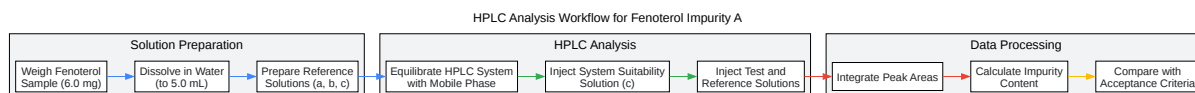
Data Presentation

The following table summarizes the expected quantitative results and system suitability criteria based on the Ph. Eur. method.

Parameter	Expected Result/Specification
Retention Time of Fenoterol	To be determined experimentally.
Relative Retention Times	To be determined using the system suitability solution. Impurity A should be resolved from Fenoterol and other specified impurities.
Resolution	The resolution between the peaks due to Fenoterol and Impurity A in the chromatogram obtained with reference solution (c) should be at least 1.5.
Limit of Quantification (LOQ)	The concentration of Fenoterol in reference solution (b) (typically 0.1% of the test solution concentration).
Reporting Threshold	Any impurity peak with an area less than that of the principal peak in the chromatogram obtained with reference solution (b) is to be disregarded.
Acceptance Criteria	The area of the peak due to Impurity A in the chromatogram of the test solution should not be greater than the area of the principal peak in the chromatogram of reference solution (a) (corresponding to 4.0%).

Visualizations

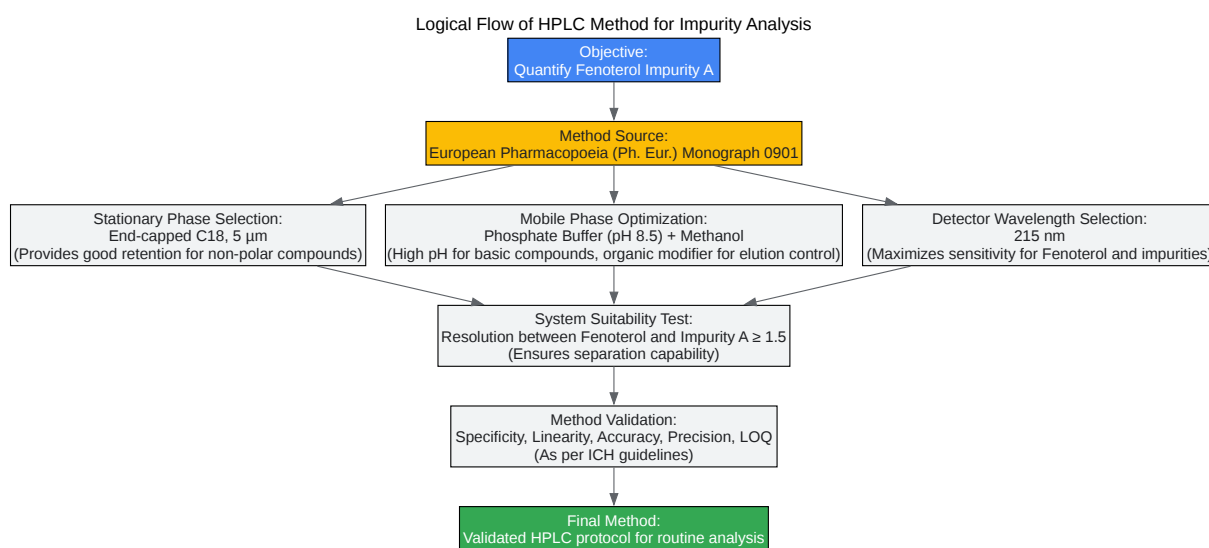
Experimental Workflow



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Caption: Workflow for the HPLC quantification of **Fenoterol Impurity A**.

Logical Relationship of Method Development



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Caption: Rationale for the HPLC method development for **Fenoterol impurity** analysis.

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